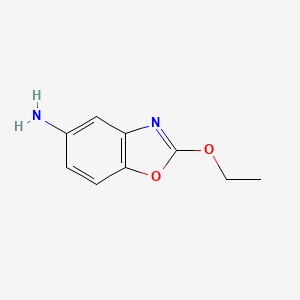

2-Ethoxy-1,3-benzoxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

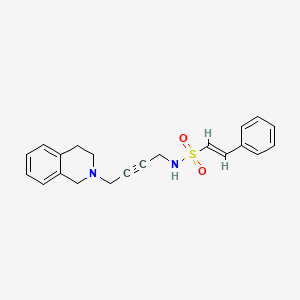

2-Ethoxy-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 . It is used for research purposes .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . The synthesis involves reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis

The molecular structure of this compound is based on the benzoxazole skeleton, which is a bicyclic planar molecule . It contains a total of 29 bonds, including 17 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, and 10 aromatic bonds .Chemical Reactions Analysis

Amines, such as this compound, are good nucleophiles and can react with aldehydes and ketones to form imine derivatives . They can also react with acid chlorides to form amides .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

2-Ethoxy-1,3-benzoxazol-5-amine is utilized in the synthesis of various derivatives with potential antimicrobial activities. For instance, some novel derivatives have shown good to moderate activities against test microorganisms, indicating its relevance in developing new antimicrobial agents (Bektaş et al., 2010).

Catalysis and Amination Processes

This compound plays a crucial role in catalysis, particularly in C-H amination processes. Studies have shown that its derivatives can act as efficient amino sources in catalytic reactions, leading to improved amidation efficiency (Park et al., 2015). Additionally, electrochemical methods have been developed to couple benzoxazoles and amines, forming 2-aminobenzoxazoles, which are significant in various chemical syntheses (Gao et al., 2014).

Pharmaceutical Applications

In the realm of medicinal chemistry, derivatives of this compound have been explored for their potential in inhibiting specific biological processes. For example, certain derivatives have been investigated for their ability to inhibit glial GABA uptake, which could have implications for neurological therapies (Falch et al., 1999).

Material Science and Nano-Technology

The compound's derivatives have been used in material science, particularly in the synthesis of nano-structured materials. For instance, research has shown its application in creating nano-structured ceria (CeO2) from benzoxazine dimer complexes, demonstrating its versatility in advanced material synthesis (Veranitisagul et al., 2011).

Advanced Organic Synthesis

This compound and its derivatives have also been utilized in advanced organic synthesis techniques. They serve as key intermediates in the synthesis of complex organic molecules, highlighting their importance in diverse synthetic strategies (Chanda et al., 2012).

Mecanismo De Acción

Target of Action

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Mode of Action

Benzoxazole derivatives are known to interact with their targets and cause changes that result in their biological activities . For example, some benzoxazole derivatives have been shown to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical Pathways

Benzoxazole derivatives have been reported to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .

Result of Action

Benzoxazole derivatives are known to exhibit several biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Benzoxazoles are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Benzoxazoles have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

2-ethoxy-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-2-12-9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHMFXCXSMBONG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(O1)C=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2740888.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2740892.png)

![4,7,8-Trimethyl-2-(naphthalen-1-ylmethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2740897.png)

![[1-Methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2740900.png)

![rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B2740902.png)

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N,N-dipropyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2740904.png)

![N1-(sec-butyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2740908.png)

![2-phenyl-1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2740909.png)